alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol

Description

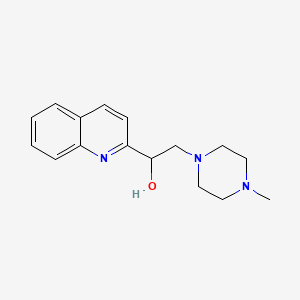

α-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol is a synthetic small molecule characterized by a quinoline core substituted at position 2 with a methanol group and at the alpha position with a (4-methylpiperazinyl)methyl moiety. The methanol group at position 2 may enhance hydrogen-bonding interactions with biological targets, while the 4-methylpiperazine substituent could improve solubility and modulate pharmacokinetic properties, such as blood-brain barrier penetration, as seen in antipsychotics like clozapine .

Properties

CAS No. |

126921-33-3 |

|---|---|

Molecular Formula |

C16H21N3O |

Molecular Weight |

271.36 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1-quinolin-2-ylethanol |

InChI |

InChI=1S/C16H21N3O/c1-18-8-10-19(11-9-18)12-16(20)15-7-6-13-4-2-3-5-14(13)17-15/h2-7,16,20H,8-12H2,1H3 |

InChI Key |

YVMAJGKUXBMXJB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC(C2=NC3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Preparation Methods

Amide Coupling

- The initial step involves coupling a suitable amine, such as a 4-methylpiperazine derivative, with a quinoline-2-acetic acid or its derivative.

- Coupling reagents such as T3P (propylphosphonic anhydride) in ethyl acetate are used to facilitate amide bond formation.

- The reaction is typically conducted at mild temperatures (room temperature to 40 °C) with stirring overnight to ensure completion.

- Workup involves aqueous washes and drying over anhydrous sodium sulfate, followed by concentration and purification by silica gel chromatography.

Grignard Addition to Amide

- The amide intermediate is treated with a Grignard reagent, such as methylmagnesium bromide, in the presence of lanthanide salts like LnCl3·2LiCl.

- The lanthanide salt promotes the addition of the Grignard reagent to the enolizable amide substrate, enhancing yield and selectivity.

- This step converts the amide into a tertiary alcohol, which is the key functional group in the target molecule.

- After the Grignard addition, silyl protecting groups (if present) are removed to liberate the free alcohol.

Deprotection and Purification

- Any protecting groups used during synthesis are removed under appropriate conditions (acidic or basic hydrolysis).

- The final compound is purified by chromatographic techniques to achieve high purity.

- The product can be isolated as free base or converted into pharmaceutically acceptable salts (e.g., hydrochloride) if desired.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Amide coupling | Amine + 2-(2,6-dichlorophenyl)acetic acid + T3P in ethyl acetate | 25–40 °C | Overnight | Exotherm observed; careful addition needed |

| Grignard addition | MeMgBr + LnCl3·2LiCl | 0–25 °C | Few hours | Lanthanide salt promotes addition |

| Deprotection | Acidic or basic hydrolysis (e.g., HCl, H2SO4) | 80–85 °C | Several hours | Hydrolysis to remove protecting groups |

| Purification | Silica gel chromatography | Ambient | Variable | Gradient elution with ethyl acetate/heptanes |

Alternative Synthetic Routes and Considerations

- Some patents describe hydrolysis steps using aqueous acids such as hydrochloric or hydrobromic acid at temperatures ranging from -20 °C to 130 °C, preferably 80–85 °C, to convert intermediates into the desired acid or salt forms.

- Recovery and recycling of byproducts such as benzyl amine or phenethyl amine from hydrolysis steps can improve process efficiency.

- The use of palladium-catalyzed monoarylation and Heck coupling has been reported for related compounds to install side chains, which may be adapted for structural analogs.

- Industrial synthesis emphasizes cost-effective raw materials, simplified steps, and scalability, often employing N-acetylation, Friedel-Crafts acylation, and Grignard additions for related piperazine or piperidine derivatives.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Amide coupling | 4-Methylpiperazine + quinoline-2-acetic acid | T3P, ethyl acetate, 25–40 °C | Amide intermediate |

| 2 | Grignard addition | Amide intermediate | MeMgBr, LnCl3·2LiCl, 0–25 °C | Tertiary alcohol intermediate |

| 3 | Deprotection | Protected tertiary alcohol | Acid hydrolysis (HCl, H2SO4), 80–85 °C | Free this compound |

| 4 | Purification | Crude product | Silica gel chromatography | Pure final compound |

Research Findings and Optimization

- The use of lanthanide salts in Grignard addition significantly improves the yield and selectivity of tertiary alcohol formation from amides, as demonstrated in medicinal chemistry research.

- Acid hydrolysis conditions must be carefully controlled to avoid decomposition; temperatures around 80–85 °C with sulfuric or hydrobromic acid are optimal.

- Recovery of amine byproducts enhances sustainability and cost-effectiveness in industrial settings.

- Chromatographic purification remains essential for removing side products and achieving pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions: Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine moiety can be replaced or modified under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit antimicrobial properties. Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol has been tested against various bacterial strains, demonstrating significant inhibitory effects. Studies suggest that the piperazine moiety enhances the compound's interaction with bacterial cell membranes, leading to increased efficacy .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The compound's ability to inhibit specific kinases involved in cell proliferation is under investigation .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects, particularly in models of anxiety and depression. Preliminary findings suggest that this compound may act as a serotonin receptor modulator, offering potential therapeutic benefits for mood disorders .

Data Tables

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical laboratory, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments were performed using human breast cancer cell lines to assess the anticancer effects of this compound. Results showed a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its viability as a chemotherapeutic agent.

Case Study 3: Behavioral Studies in Rodents

Behavioral assays in rodents demonstrated that administration of this compound led to reduced anxiety-like behaviors in elevated plus maze tests. These findings support further exploration into its mechanisms for treating anxiety disorders .

Mechanism of Action

The mechanism of action of alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol involves its interaction with specific molecular targets. It may act on protein-tyrosine kinases, inhibiting their activity and affecting various cellular pathways . This inhibition can lead to changes in cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

Nintedanib (BIBF 1120)

- Structure : Indole carboxylic acid ester with a (4-methylpiperazinyl)acetyl group.

- Key Differences: Nintedanib lacks the quinoline core and 2-methanol group but shares the 4-methylpiperazine moiety.

- Pharmacology : Binds to VEGFR-2 kinase via ATP-binding site interactions, inhibiting angiogenesis .

- Relevance : The piperazine group in both compounds may enhance solubility, but the indole core in nintedanib confers distinct target specificity.

2.1.2 (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (Compound 2l)

- Structure: 7-Chloroquinoline linked to a piperazine via a methanone bridge and a difluorocyclohexyl group.

- Key Differences: Chlorine at position 7 (vs. methanol at position 2) and a methanone linker (vs. methylene linker) .

- Pharmacology: Molecular weight 393.14; EI-MS 393 (M⁺).

M100907

- Structure: Piperidine methanol with 2,3-dimethoxyphenyl and 4-fluorophenylethyl groups.

- Key Differences: Piperidine (vs. piperazine) core and absence of quinoline.

- Pharmacology: Potent 5-HT₂A receptor antagonist; the methanol group may stabilize receptor interactions .

Fenarimol

- Structure: Pyrimidinemethanol with dichlorophenyl groups.

- Key Differences: Pyrimidine (vs. quinoline) core but similar methanol substitution.

- Pharmacology : Fungicidal activity via cytochrome P450 inhibition; log Kow ~3.8 (indicating moderate lipophilicity) .

Data Table: Comparative Properties of α-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol and Analogues

*Predicted based on structural analogs.

Research Findings and Hypotheses

Kinase Inhibition Potential: The quinoline core and piperazine group in α-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol suggest possible kinase binding, akin to nintedanib. However, the absence of an indole or ester group may reduce affinity for VEGFR-2 .

CNS Penetration : The 4-methylpiperazine group, as in clozapine, may enhance blood-brain barrier permeability, making it suitable for neuropsychiatric targets .

Synthetic Feasibility: Analogous to compound 2l, synthesis could involve nucleophilic substitution or reductive amination to attach the piperazinylmethyl group to the quinoline core .

Biological Activity

Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : 234.30 g/mol

This structure includes a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain quinoline derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. A notable study reported that derivatives of quinoline could inhibit cell proliferation in human breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM . The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- Tyrosinase Inhibition : Similar compounds have shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders .

- Potassium Channel Modulation : Some studies suggest that quinoline derivatives may influence potassium channels, which are involved in numerous physiological processes including neuronal excitability and vascular tone .

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of a related quinoline derivative against E. coli, researchers found that the compound significantly reduced bacterial load in infected animal models. The study highlighted the compound's potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics .

Case Study 2: Anticancer Activity

A laboratory investigation into the effects of this compound on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased apoptosis rates, confirming its potential as an anticancer agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Q & A

Q. What are the key synthetic routes for preparing alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol, and what intermediates are critical?

The compound can be synthesized via multi-step reactions involving quinoline and piperazine derivatives. For example, intermediate [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol is prepared by reacting 4-azido-6-methoxy-2-methylquinoline with propargyl alcohol under controlled conditions. Subsequent functionalization with 4-methylpiperazine via nucleophilic substitution or coupling reactions introduces the piperazinylmethyl group. Reaction optimization (e.g., solvent, temperature, catalyst) is crucial to minimize side products .

Q. Which spectroscopic and analytical methods are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quinoline and piperazine moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. X-ray crystallography, if applicable, provides definitive stereochemical information, as seen in studies of similar quinoline-piperazine hybrids .

Q. What safety precautions are necessary when handling this compound in the laboratory?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and severe eye damage (H319). Researchers must wear nitrile gloves, lab coats, and safety goggles. Work should occur in a fume hood with proper ventilation to avoid inhalation (H335). Contaminated surfaces require immediate decontamination with ethanol or isopropanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability, incubation time) or compound purity. Rigorous batch-to-batch quality control (e.g., HPLC ≥95% purity) and standardized protocols (e.g., MTT assay for cytotoxicity) are critical. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) can clarify mechanistic insights .

Q. What strategies optimize the metabolic stability of this compound in pharmacokinetic studies?

Structural modifications, such as replacing labile methyl groups with fluorine atoms or introducing steric hindrance near metabolically vulnerable sites (e.g., piperazine N-methyl), can enhance stability. In vitro microsomal assays (human/rat liver microsomes) identify metabolic hotspots, guiding iterative design. Pharmacokinetic modeling further predicts optimal dosing regimens .

Q. How does the compound’s selectivity for target proteins compare to structurally related analogs?

Molecular docking and molecular dynamics simulations reveal that the quinoline core and piperazinylmethyl side chain contribute to binding affinity. Comparative studies with analogs lacking the 4-methyl group on piperazine show reduced selectivity due to altered hydrogen bonding and hydrophobic interactions. Competitive binding assays (e.g., SPR or ITC) quantify specificity .

Q. What in vivo models are appropriate for evaluating the compound’s efficacy and toxicity?

Rodent models (e.g., xenograft mice for antitumor studies or transgenic Alzheimer’s models) are standard. Dose-ranging studies assess therapeutic windows, while histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) monitor off-target effects. Pharmacodynamic endpoints (e.g., tumor volume reduction or Aβ plaque burden) validate target engagement .

Methodological Considerations

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?

Systematic SAR studies require synthesizing derivatives with variations in the quinoline substituents (e.g., electron-withdrawing groups at position 6) and piperazine modifications (e.g., alkylation or aromatic ring fusion). Biological testing across multiple concentrations (e.g., 10 nM–100 µM) in dose-response curves identifies critical pharmacophores. Computational tools (e.g., CoMFA or QSAR) map steric/electronic requirements .

Q. What computational tools are recommended for predicting the compound’s drug-likeness?

SwissADME or Molinspiration predicts physicochemical properties (e.g., LogP, topological polar surface area). ADMETlab 2.0 evaluates absorption, distribution, and toxicity risks. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability and target binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.